molecular formula C20H19NO4 B14987621 4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B14987621
M. Wt: 337.4 g/mol
InChI Key: NWAHAGVIHBDMHQ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-(Propan-2-yl)phenyl and 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid under specific conditions. The reaction may require catalysts such as palladium or copper and solvents like dichloromethane or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Methoxyphenyl)propan-2-yl)phenol
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

4-(Propan-2-yl)phenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13(2)14-4-10-17(11-5-14)24-20(22)18-12-19(25-21-18)15-6-8-16(23-3)9-7-15/h4-13H,1-3H3

InChI Key

NWAHAGVIHBDMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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